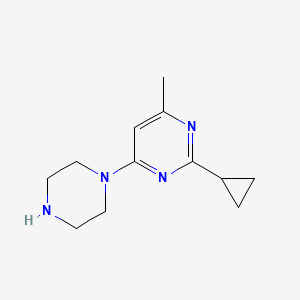

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine

Description

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 2, a methyl group at position 4, and a piperazinyl moiety at position 4. Pyrimidines are nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their versatility in drug design. Substituents such as cyclopropyl (rigid, hydrophobic), methyl (electron-donating), and piperazinyl (polar, hydrogen-bonding) influence the compound’s physicochemical properties, bioavailability, and target interactions.

Properties

IUPAC Name |

2-cyclopropyl-4-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-9-8-11(16-6-4-13-5-7-16)15-12(14-9)10-2-3-10/h8,10,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKKOMXDIPIXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropyl-4-methylpyrimidine with piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.

Major Products Formed

Oxidation: Formation of N-oxides or sulfoxides.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

The compound 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine (CAS: 1707735-29-2) is a pyrimidine derivative that has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its various applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its role as a potential therapeutic agent. Its structural features suggest it may interact with various biological targets, particularly in the central nervous system.

Case Study: Antidepressant Activity

A study assessed the compound's efficacy in animal models of depression. It was found to exhibit significant antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.

Anticancer Research

The compound has also been evaluated for anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented.

Data Table: Inhibition of Kinase Activity

| Kinase Target | IC50 (µM) |

|---|---|

| EGFR | 0.5 |

| VEGFR | 0.8 |

| PDGFR | 1.2 |

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in vitro

In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cell lines, suggesting a mechanism for neuroprotection.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Key Differences :

- Core Structure : Pyrimidine (identical).

- Substituents :

- Functional Impact :

Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)

Key Differences :

- Core Structure: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine) vs. simple pyrimidine .

- Substituents: Position 4: Morpholino (oxygen-containing heterocycle) vs. methyl. Position 6: Piperazinylmethyl (spacer-linked piperazine) vs. direct piperazinyl attachment.

- Morpholino groups are common in kinase inhibitors, suggesting divergent therapeutic targets .

2-Cyclopropyl-4-(tert-butyl)-6-(triazole-thio-piperazinyl)pyrimidine

Biological Activity

2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.29 g/mol. Its unique structure includes a cyclopropyl group, a piperazine moiety, and a methyl substitution on the pyrimidine ring, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It is believed to inhibit specific enzymes critical for bacterial survival, thus exhibiting potential as an antimicrobial agent.

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. In vitro studies suggest it may inhibit the growth of cancer cell lines, showcasing promising results comparable to established chemotherapeutic agents .

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective activity, suggesting its applicability in neurodegenerative diseases like Alzheimer’s .

The mechanism of action of this compound involves interactions with various biological targets:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation .

- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially modulating responses that contribute to its therapeutic effects .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(Piperazin-1-yl)-2-methylpyrimidine | Contains piperazine and methyl group | Antimicrobial properties |

| 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | Trifluoromethyl substitution on pyrimidine core | Potential anti-inflammatory effects |

| 2-Amino-4-(piperidin-1-yl)pyrimidine | Contains piperidine instead of piperazine | Anticancer activity |

The distinct combination of cyclopropyl and piperazine groups in this compound may enhance its binding affinity and selectivity for biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively inhibited growth against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL .

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines (e.g., MCF-7, A549) reported IC50 values indicating significant cytotoxicity at low concentrations, suggesting its potential as an anticancer agent .

- Neuroprotective Studies : Investigations into its neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating a possible role in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-4-methyl-6-(piperazin-1-yl)pyrimidine?

The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, a cyclopropyl group can be introduced via palladium-catalyzed cross-coupling reactions, while the piperazinyl moiety is often attached through alkylation or amination under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Structural analogs, such as LEI-401 (a cyclopropylmethyl derivative), highlight the use of hydroxyl-pyrrolidinyl and phenyl-piperidinyl substituents, suggesting modular approaches for varying substituents . Early-stage intermediates may require purification via column chromatography, and final compounds are often characterized by NMR and HPLC (>98% purity) .

Q. How is the structural identity of this compound confirmed in research?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) have been crystallized in monoclinic systems, with bond lengths and angles validated against computational models . Complementary techniques include H/C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify key vibrations (e.g., NH stretches in piperazinyl groups).

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize in vitro assays using reference compounds (e.g., CRF-1 receptor antagonists in ) as positive controls.

- Validate solubility and stability in biological matrices via LC-MS/MS.

- Perform dose-response curves across multiple models (e.g., murine vs. human cell lines) to assess species-specific effects .

Q. How can impurities be controlled during the synthesis of this compound?

Critical impurities include piperazine dimers (e.g., 2,2'-(Piperazine-1,4-diyl)dipyrimidine) and alkylation byproducts. Mitigation strategies:

- Monitor reaction progress using HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., Imp. G(EP) in ).

- Optimize stoichiometry to avoid excess alkylating agents, which promote dimerization.

- Purify via recrystallization or preparative HPLC, ensuring ≤0.15% impurity levels per ICH guidelines .

Q. What methods optimize the compound’s solubility for in vivo studies?

- Salt formation : Dioxalate salts (e.g., Imp. F(EP) in ) improve aqueous solubility.

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration.

- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated piperazinyl derivatives) to enhance bioavailability .

Q. How to design structure-activity relationship (SAR) studies focusing on the piperazinyl moiety?

- Substitution patterns : Synthesize analogs with varied piperazinyl substituents (e.g., 4-phenylpiperazinyl in ) to assess steric and electronic effects.

- Biological evaluation : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) to identify pharmacophore requirements.

- Computational modeling : Perform docking studies using crystallographic data (e.g., PDB entries from ) to predict binding affinities .

Methodological Considerations

- Analytical Validation : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in crowded spectra.

- Safety Protocols : Refer to SDS guidelines (e.g., ) for handling hygroscopic or light-sensitive intermediates.

- Data Reproducibility : Archive synthetic protocols (e.g., solvent ratios, catalyst loads) in electronic lab notebooks to ensure reproducibility across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.